4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-Fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a tetrahydronaphthalene moiety linked to the oxadiazole core and a 4-fluorobenzamide substituent. The compound’s structure combines a rigid bicyclic system (tetrahydronaphthalene) with a polar, electron-withdrawing fluorine atom, which may enhance binding specificity and metabolic stability.
Properties
IUPAC Name |
4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-9-7-13(8-10-16)17(24)21-19-23-22-18(25-19)15-6-5-12-3-1-2-4-14(12)11-15/h5-11H,1-4H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNGOMFTJOUCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Tetrahydronaphthalenyl Group: This step involves the alkylation or acylation of the oxadiazole intermediate with a tetrahydronaphthalenyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the tetrahydronaphthalenyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Research: The compound could be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations:
Halogenated analogs (e.g., 4-bromo in compound 7) exhibit higher synthetic yields (50%) compared to bulky groups like isopropoxy (12% for compound 8), suggesting steric hindrance impacts reaction efficiency . Fluorine position: The 4-fluoro isomer (target) may exhibit different hydrogen-bonding interactions compared to the 3-fluoro isomer (compound 14), influencing target binding .
Biological Activity: Antimicrobial Effects: Compound 14 (3-fluoro) and OZE-I (cyclopropane) show activity against Staphylococcus aureus, with OZE-I achieving an MIC of 8 µg/mL . The target compound’s 4-fluoro substitution may enhance specificity for bacterial enzymes due to its electronegativity . Anticancer Potential: Analogs like compound 9 (with a nitrothiazole group) induce apoptosis in A549 and C6 cancer cells, highlighting the role of electron-withdrawing groups in cytotoxicity .
Pharmacological Implications
- Antimicrobial Activity : Fluorinated derivatives (e.g., 3-fluoro in compound 14) disrupt bacterial membrane integrity, while sulfonyl-containing analogs (e.g., OZE-II) target enzyme inhibition .
- Anticancer Mechanisms : Oxadiazole derivatives with nitrothiazole or methoxybenzothiazole groups (e.g., compounds 6 and 9 in ) activate caspase-3 and depolarize mitochondrial membranes, suggesting apoptosis induction .
Biological Activity
4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a benzamide core linked to a tetrahydronaphthalene moiety through an oxadiazole ring, which contributes to its unique pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by the presence of a fluorine atom at the para position of the benzamide ring and an oxadiazole ring that enhances its biological activity.
The primary target for this compound is the retinoic acid receptor gamma (RARG) . This interaction influences various biochemical pathways related to cell growth and differentiation. The binding affinity to RARG suggests that the compound may modulate gene expression involved in cellular processes such as apoptosis and proliferation.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance:
- Antitubercular Activity : Studies have shown that oxadiazole derivatives can inhibit Mycobacterium bovis BCG effectively. The mechanism involves disruption of fatty acid biosynthesis through inhibition of key enzymes like enoyl reductase (InhA) .
- Broad-Spectrum Antimicrobial Effects : Compounds similar to this compound have demonstrated activity against various bacterial strains including Clostridium difficile and Neisseria gonorrhoeae, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
Anticancer Properties
The compound has also been evaluated for its anticancer potential:
- Retinoic Acid Receptor Modulation : By acting on RARG, this compound may influence cancer cell proliferation and survival pathways. In vitro studies have shown promising results in inhibiting the growth of cancer cell lines.
Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) explored the antitubercular effects of various oxadiazole derivatives. Among them, compounds structurally related to this compound exhibited potent activity against both active and dormant states of Mycobacterium bovis BCG .
Study 2: Cancer Cell Proliferation
In another investigation focusing on cancer therapeutics, compounds targeting RARG were tested for their ability to inhibit proliferation in various cancer cell lines. The results indicated that modifications in the oxadiazole structure could enhance cytotoxicity against specific tumors.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of related compounds with variations in their structural features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Fluorine at para position | Antimicrobial & anticancer |
| 3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | Fluorine at meta position | Reduced activity compared to para variant |
| N-[4-(5-methyl-thiazol-2-yloxy)-phenyl]-N'-(tetrahydro-naphthalene)carboxamide | Thiazole instead of oxadiazole | Different pharmacological profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
